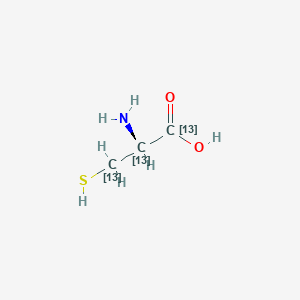

L-Cysteine-13C3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C3H7NO2S |

|---|---|

Molecular Weight |

124.14 g/mol |

IUPAC Name |

(2R)-2-amino-3-sulfanyl(1,2,3-13C3)propanoic acid |

InChI |

InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m0/s1/i1+1,2+1,3+1 |

InChI Key |

XUJNEKJLAYXESH-GCCOVPGMSA-N |

Isomeric SMILES |

[13CH2]([13C@@H]([13C](=O)O)N)S |

Canonical SMILES |

C(C(C(=O)O)N)S |

Origin of Product |

United States |

Foundational & Exploratory

L-Cysteine-¹³C₃ in Research: A Technical Guide to its Application in Metabolic Flux Analysis and Proteomics

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

L-Cysteine-¹³C₃ is a stable isotope-labeled (SIL) form of the semi-essential amino acid, L-cysteine, where three carbon atoms are replaced with the ¹³C isotope. This non-radioactive tracer has become an indispensable tool in biomedical research for elucidating the intricate dynamics of cellular metabolism and protein synthesis. Its primary application lies in metabolic flux analysis (MFA), where it is used to trace the metabolic fate of cysteine through various biochemical pathways.[1][2] Furthermore, L-Cysteine-¹³C₃ serves as an internal standard for the precise quantification of metabolites by mass spectrometry and as a probe in biomolecular NMR studies.[2][3] This technical guide provides an in-depth overview of the core applications of L-Cysteine-¹³C₃, with a focus on its use in tracing the synthesis of glutathione, and offers detailed experimental protocols and data presentation to facilitate its integration into research workflows.

Core Applications of L-Cysteine-¹³C₃

The utility of L-Cysteine-¹³C₃ in research is centered on its ability to act as a tracer in complex biological systems. By introducing this labeled amino acid, researchers can track its incorporation into downstream metabolites and proteins, providing a dynamic view of cellular processes.

Metabolic Flux Analysis (MFA)

MFA is a powerful technique for quantifying the rates (fluxes) of metabolic reactions within a cell or organism.[4] L-Cysteine-¹³C₃ is a key reagent in MFA studies focused on sulfur amino acid metabolism. The most prominent application is in tracing the de novo synthesis of glutathione (GSH) , a critical antioxidant. Cysteine is a rate-limiting precursor for GSH, and by supplying cells with L-Cysteine-¹³C₃, the rate of GSH synthesis and turnover can be accurately measured. This is particularly relevant in fields such as oncology, where the demand for cysteine to support GSH synthesis is often elevated in cancer cells to counteract oxidative stress.

Beyond glutathione, L-Cysteine-¹³C₃ is also employed to study the synthesis of other vital molecules derived from cysteine, including:

-

Taurine: An amino acid with diverse physiological roles.

-

Hydrogen Sulfide (H₂S): A gaseous signaling molecule.

Quantitative Proteomics: SILAC

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used method for the quantitative analysis of proteomes. While less common than the use of labeled arginine and lysine, L-Cysteine-¹³C₃ can be integrated into SILAC workflows. In a typical experiment, two cell populations are cultured in media containing either the "light" (unlabeled) or "heavy" (¹³C-labeled) form of an amino acid. After a specific experimental treatment, the proteomes of the two populations are mixed, and the relative abundance of proteins is determined by mass spectrometry. The mass difference between the light and heavy peptides allows for precise quantification.

Internal Standard for Quantitative Analysis

Due to its chemical identity with endogenous L-cysteine, L-Cysteine-¹³C₃ is an ideal internal standard for quantitative analysis of metabolites by mass spectrometry (GC-MS, LC-MS) and NMR. Its distinct mass allows for accurate quantification by correcting for variations in sample preparation and instrument response.

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing L-Cysteine-¹³C₃.

Protocol for Stable Isotope Tracing of Cysteine Metabolism in Cultured Cells

This protocol is adapted from methodologies for quantitative stable isotope-labeled metabolite tracing of cysteine metabolism.

Objective: To trace the incorporation of L-Cysteine-¹³C₃ into intracellular metabolites, primarily glutathione.

Materials:

-

L-Cysteine-¹³C₃

-

Cysteine-free cell culture medium

-

Dialyzed fetal bovine serum (dFBS)

-

Cultured cells of interest (e.g., HCT116, DLD1)

-

Methanol, chilled to -80°C

-

LC-MS/MS system

Methodology:

-

Cell Culture and Labeling:

-

Culture cells to approximately 70-80% confluency in standard growth medium.

-

To initiate the tracing experiment, replace the standard medium with cysteine-free medium supplemented with a known concentration of L-Cysteine-¹³C₃ (e.g., 100 µM) and dFBS.

-

Incubate the cells for a time course (e.g., 0, 0.5, 3, 9, 24 hours) to monitor the dynamic incorporation of the label.

-

-

Metabolite Extraction:

-

At each time point, rapidly aspirate the labeling medium.

-

Immediately add ice-cold methanol (-80°C) to the culture dish to quench all enzymatic activity.

-

Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the extracted metabolites.

-

-

LC-MS/MS Analysis:

-

Analyze the metabolite extracts using an LC-MS/MS system.

-

Develop a targeted method to detect and quantify L-cysteine, glutathione, and their respective ¹³C-labeled isotopologues. The mass-to-charge ratio (m/z) of the labeled glutathione will be shifted according to the number of incorporated ¹³C atoms.

-

-

Data Analysis:

-

Correct the raw data for the natural abundance of ¹³C.

-

Calculate the fractional enrichment of the labeled metabolites at each time point. This represents the proportion of the metabolite pool that has been newly synthesized from the labeled precursor.

-

Protocol for In Vivo Stable Isotope Tracing in Mouse Models

This protocol is based on studies investigating cysteine metabolism in vivo.

Objective: To determine the flux of cysteine into tumors and tissues in a living organism.

Materials:

-

L-Cysteine-¹³C₃, sterile solution

-

Tumor-bearing mouse model (e.g., xenograft or genetically engineered model)

-

Infusion pump

-

Surgical tools for tissue collection

-

Liquid nitrogen

-

LC-MS/MS system

Methodology:

-

Isotope Infusion:

-

Acclimatize the mice and ensure tumors have reached a suitable size.

-

Administer a sterile solution of L-Cysteine-¹³C₃ to the mice, typically via intravenous infusion. The infusion protocol (bolus followed by continuous infusion) should be optimized to achieve a steady-state enrichment of the tracer in the plasma.

-

-

Sample Collection:

-

At the end of the infusion period, euthanize the mouse according to approved animal welfare protocols.

-

Rapidly excise the tumor and other tissues of interest.

-

Immediately freeze the collected tissues in liquid nitrogen to halt metabolic activity.

-

-

Metabolite Extraction from Tissues:

-

Homogenize the frozen tissues in a suitable ice-cold extraction solvent (e.g., methanol/water mixture).

-

Follow a similar extraction procedure as described for cultured cells to isolate the metabolites.

-

-

LC-MS/MS Analysis and Data Interpretation:

-

Analyze the tissue extracts by LC-MS/MS to determine the enrichment of ¹³C in cysteine, glutathione, and other relevant metabolites.

-

The level of enrichment in the tumor compared to normal tissues can provide insights into the differential metabolism of cysteine in cancer.

-

Data Presentation

Quantitative data from L-Cysteine-¹³C₃ tracing experiments can be effectively summarized in tables to facilitate comparison and interpretation.

| Cell Line | Tracer | Tracer Concentration (µM) | Labeled Metabolite | Fractional Enrichment (%) at 24h | Reference |

| HCT116 | L-Cysteine-¹³C₃ | 100 | Cysteine-¹³C₃ | ~60 | |

| DLD1 | L-Cysteine-¹³C₃ | 100 | Cysteine-¹³C₃ | ~55 | |

| HCT116 | L-Cystine-¹³C₂ | 100 | Cysteine-¹³C₁ | ~20 | |

| DLD1 | L-Cystine-¹³C₂ | 100 | Cysteine-¹³C₁ | ~25 |

Table 1: Example of fractional enrichment of intracellular cysteine in colorectal cancer cell lines after 24 hours of labeling with either L-Cysteine-¹³C₃ or L-Cystine-¹³C₂.

| Analyte | Method | Limit of Detection (LOD) | Lower Limit of Quantification (LLOQ) | Linear Range (µM) | Reference |

| Total Glutathione | HPLC-QTOFMS/MS | 0.01 µM | 0.78 µM | 0.78 - 100 | |

| GSSG | LC-MS/MS | 0.001 µM | 0.01 µM | 0.01 - 10 |

Table 2: Performance metrics for the quantification of glutathione using LC-MS/MS methods, for which L-Cysteine-¹³C₃ can be used to generate internal standards for labeled glutathione.

Visualization of Pathways and Workflows

Diagrams created using Graphviz provide a clear visual representation of the complex biological and experimental processes involving L-Cysteine-¹³C₃.

References

- 1. Quantification and Tracing of Stable Isotope into Cysteine and Glutathione | Springer Nature Experiments [experiments.springernature.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 13C NMR spectroscopic measurement of glutathione synthesis and antioxidant metabolism in the intact ocular lens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]

An In-Depth Technical Guide to L-Cysteine-¹³C₃: Core Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, structure, and common research applications of L-Cysteine-¹³C₃. This isotopically labeled version of the semi-essential amino acid L-cysteine is a powerful tool in metabolic research, enabling precise tracking and quantification of cysteine's metabolic fate in various biological systems.

Core Properties

L-Cysteine-¹³C₃ is a stable, non-radioactive isotopologue of L-cysteine where the three carbon atoms have been enriched with the carbon-13 isotope. This labeling allows for its differentiation from the naturally abundant ¹²C-cysteine in analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.

Physicochemical Properties

A summary of the key quantitative data for L-Cysteine-¹³C₃ is presented in Table 1. These properties are essential for accurate experimental design and data interpretation.

| Property | Value | Reference |

| Chemical Formula | H¹³C₃H₇NO₂S | [Vendor Information] |

| Molecular Weight | 124.14 g/mol | [Vendor Information] |

| CAS Number | 202114-66-7 | [Vendor Information] |

| Isotopic Purity | ≥99% | [Vendor Information] |

| Chemical Purity | ≥98% | [Vendor Information] |

| Appearance | White to off-white solid | [Vendor Information] |

| Storage Temperature | 2-8°C | [Vendor Information] |

Table 1: Core Properties of L-Cysteine-¹³C₃

Structural Information

The fundamental structure of L-Cysteine-¹³C₃ remains identical to that of unlabeled L-cysteine, with the substitution of ¹²C with ¹³C atoms.

| Identifier | String |

| SMILES | S[13CH2]--INVALID-LINK----INVALID-LINK--O |

| InChI | InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m0/s1/i1+1,2+1,3+1 |

Table 2: Structural Identifiers for L-Cysteine-¹³C₃

Metabolic Significance and Signaling Pathways

L-cysteine plays a central role in numerous critical metabolic pathways. The use of L-Cysteine-¹³C₃ allows researchers to trace its incorporation into key downstream metabolites, providing insights into cellular redox homeostasis, detoxification, and signaling.

Glutathione Synthesis

L-cysteine is a rate-limiting precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant.[1] Tracing the incorporation of ¹³C from L-Cysteine-¹³C₃ into the glutathione pool is a common method to assess the activity of the glutathione synthesis pathway under various physiological and pathological conditions.

Caption: L-Cysteine-¹³C₃ incorporation into the Glutathione synthesis pathway.

Hydrogen Sulfide (H₂S) Production

L-cysteine is a primary substrate for the enzymatic production of hydrogen sulfide (H₂S), a gaseous signaling molecule involved in various physiological processes.[2][3] There are three main enzymatic pathways for H₂S production from L-cysteine.

Caption: Enzymatic pathways for Hydrogen Sulfide (H₂S) production from L-Cysteine-¹³C₃.

Taurine Synthesis

Taurine, an abundant amino acid with diverse physiological roles, is synthesized from L-cysteine in a multi-step enzymatic pathway.[4]

Caption: Biosynthetic pathway of Taurine from L-Cysteine-¹³C₃.

Experimental Protocols

L-Cysteine-¹³C₃ is a versatile tool for various experimental applications. Below are generalized protocols for its use in metabolic flux analysis, and analysis by mass spectrometry and NMR spectroscopy.

Metabolic Flux Analysis (MFA) using L-Cysteine-¹³C₃

Metabolic flux analysis with stable isotopes allows for the quantification of the rates of metabolic reactions.

Objective: To quantify the flux of L-cysteine into major metabolic pathways in cultured cells.

Methodology:

-

Cell Culture: Culture cells in a custom-formulated medium that is deficient in cysteine. Supplement the medium with a known concentration of L-Cysteine-¹³C₃. It is crucial to use dialyzed fetal bovine serum to avoid interference from unlabeled cysteine present in standard serum.

-

Isotopic Steady State: Allow the cells to grow for a sufficient period to reach an isotopic steady state, where the isotopic labeling of intracellular metabolites becomes constant. The time required to reach steady state should be determined empirically for the specific cell line and experimental conditions.

-

Metabolite Extraction: Rapidly quench metabolism and extract intracellular metabolites. A common method involves washing the cells with ice-cold saline and then adding a cold solvent mixture (e.g., 80% methanol).

-

Sample Analysis: Analyze the isotopic enrichment of target metabolites (e.g., glutathione, taurine) in the cell extracts using mass spectrometry (LC-MS or GC-MS).

-

Data Analysis: The mass isotopologue distributions (MIDs) of the metabolites are used to calculate the relative or absolute metabolic fluxes through computational modeling.

Caption: General workflow for ¹³C-Metabolic Flux Analysis (MFA).

Mass Spectrometry (MS) for Tracing L-Cysteine-¹³C₃ Incorporation

Mass spectrometry is a highly sensitive technique for detecting and quantifying the incorporation of ¹³C from L-Cysteine-¹³C₃ into proteins and other metabolites.

Objective: To determine the incorporation of L-Cysteine-¹³C₃ into a specific protein.

Methodology:

-

Protein Expression and Purification: Express the protein of interest in a system that allows for the incorporation of labeled amino acids (e.g., E. coli grown in minimal media supplemented with L-Cysteine-¹³C₃). Purify the labeled protein.

-

Protein Digestion: Digest the purified protein into smaller peptides using a protease such as trypsin.

-

LC-MS/MS Analysis: Separate the resulting peptides by liquid chromatography and analyze them by tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Analyze the mass spectra to identify peptides containing ¹³C-labeled cysteine. The mass shift of +3 Da for each incorporated L-Cysteine-¹³C₃ residue will be observed. The relative abundance of the labeled and unlabeled peptide peaks can be used to quantify the extent of incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy of L-Cysteine-¹³C₃ Labeled Proteins

NMR spectroscopy can provide atomic-level structural and dynamic information about proteins. ¹³C labeling is essential for many modern NMR experiments, particularly for larger proteins.

Objective: To obtain structural and dynamic information about a specific cysteine residue within a protein.

Methodology:

-

Protein Expression and Labeling: Express and purify the protein with L-Cysteine-¹³C₃ incorporation as described for the MS protocol. For NMR, it is often beneficial to also label with ¹⁵N.

-

Sample Preparation: Prepare a concentrated (typically 0.1-1.0 mM) and highly pure protein sample in a suitable NMR buffer.

-

NMR Data Acquisition: Acquire a suite of NMR experiments. For specific analysis of the labeled cysteine, ¹³C-edited experiments can be particularly useful.

-

Data Analysis: Process and analyze the NMR spectra to assign the resonances of the ¹³C-labeled cysteine and surrounding residues. This information can be used to determine the local structure, dynamics, and interactions of the cysteine residue.

Conclusion

L-Cysteine-¹³C₃ is an invaluable tool for researchers in various scientific disciplines. Its use in stable isotope tracing studies provides detailed insights into the complex roles of cysteine in cellular metabolism, protein structure, and signaling pathways. The methodologies outlined in this guide provide a foundation for designing and implementing robust experiments to further our understanding of these critical biological processes.

References

An In-depth Technical Guide to Stable Isotope Labeling with L-Cysteine-¹³C₃

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, applications, and methodologies for utilizing L-Cysteine-¹³C₃ in stable isotope labeling experiments. This powerful technique offers a precise means to trace the metabolic fate of cysteine, quantify protein dynamics, and elucidate the role of this critical amino acid in cellular signaling and drug development.

Introduction to L-Cysteine and Stable Isotope Labeling

L-cysteine is a semi-essential, sulfur-containing amino acid central to numerous biological processes. It is a vital precursor for the synthesis of proteins, the major intracellular antioxidant glutathione (GSH), taurine, and the gaseous signaling molecule hydrogen sulfide (H₂S)[1]. Given its role in redox homeostasis and cell signaling, understanding the dynamics of cysteine metabolism is crucial in various fields of biomedical research.

Stable isotope labeling with amino acids in cell culture (SILAC) is a widely used metabolic labeling strategy in quantitative proteomics. By replacing a standard amino acid in the cell culture medium with a non-radioactive, heavy-isotope-labeled counterpart, researchers can differentiate between protein populations from different experimental conditions. L-Cysteine-¹³C₃, in which the three carbon atoms of L-cysteine are replaced with the heavy isotope ¹³C, serves as a powerful tracer for these studies[1][2].

Applications of L-Cysteine-¹³C₃ Labeling

The versatility of L-Cysteine-¹³C₃ allows for its application in a range of experimental contexts:

-

Quantitative Proteomics (Cys-SILAC): While conventional SILAC often employs labeled lysine and arginine, a targeted Cys-SILAC approach can be advantageous for studying cysteine-rich proteins, redox proteomics, and disulfide bond formation.

-

Metabolic Flux Analysis (MFA): As a key node in cellular metabolism, tracing the incorporation of ¹³C from L-Cysteine-¹³C₃ into downstream metabolites like glutathione and taurine provides quantitative insights into the activity of these synthetic pathways[3].

-

Protein Turnover Studies: The rate of incorporation of L-Cysteine-¹³C₃ into proteins can be used to determine their synthesis and degradation rates, providing a dynamic view of the proteome.

-

Internal Standard for Absolute Quantification: L-Cysteine-¹³C₃ can be used as an internal standard in mass spectrometry-based assays to accurately quantify the absolute levels of cysteine in biological samples[1].

-

Studying Post-Translational Modifications: This technique is particularly useful for investigating cysteine-specific post-translational modifications, such as S-sulfhydration.

Data Presentation: Quantitative Parameters

Effective utilization of L-Cysteine-¹³C₃ requires careful consideration of experimental parameters. The following tables provide a summary of key quantitative data and reagent preparation guidelines.

| Parameter | Value | Reference(s) |

| Molecular Weight | 124.14 g/mol | |

| Isotopic Purity | Typically ≥98% | |

| Labeling Efficiency | Can exceed 99.5% in Cys-SILAC experiments, though dependent on cell line and culture conditions. | |

| Recommended Storage | Store refrigerated (+2°C to +8°C) and protected from light. |

| Concentration (mM) | Mass of L-Cysteine-¹³C₃,¹⁵N (MW: 125.13) per Liter of H₂O |

| 1 | 125.13 mg |

| 5 | 625.65 mg |

| 10 | 1.2513 g |

| 15 | 1.8769 g |

This table provides a guide for preparing stock solutions of L-Cysteine-¹³C₃,¹⁵N. Adjustments should be made for L-Cysteine-¹³C₃ based on its specific molecular weight.

Experimental Protocols

Detailed methodologies are crucial for successful stable isotope labeling experiments. Below are protocols for key applications of L-Cysteine-¹³C₃.

Cys-SILAC for Quantitative Proteomics

This protocol outlines the general workflow for a Cys-SILAC experiment to compare protein expression between two cell populations.

Materials:

-

L-Cysteine-free cell culture medium (e.g., DMEM or RPMI-1640)

-

Dialyzed fetal bovine serum (dFBS)

-

L-Cysteine (light)

-

L-Cysteine-¹³C₃ (heavy)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein reduction buffer (e.g., 10 mM DTT in 50 mM ammonium bicarbonate)

-

Protein alkylation buffer (e.g., 55 mM iodoacetamide in 50 mM ammonium bicarbonate)

-

Trypsin (proteomics grade)

-

C18 solid-phase extraction (SPE) columns

Procedure:

-

Cell Culture and Labeling:

-

Culture cells in L-cysteine-free medium supplemented with 10% dFBS and either "light" L-cysteine or "heavy" L-Cysteine-¹³C₃.

-

Grow cells for at least 5-6 doublings to ensure complete incorporation of the labeled amino acid. Monitor incorporation efficiency by mass spectrometry if necessary.

-

-

Experimental Treatment:

-

Apply the desired experimental treatment to one of the cell populations.

-

-

Cell Harvesting and Lysis:

-

Wash cells with ice-cold PBS and harvest.

-

Combine "light" and "heavy" cell pellets at a 1:1 ratio based on cell number or protein concentration.

-

Lyse the combined cell pellet in lysis buffer.

-

-

Protein Digestion:

-

Quantify the total protein concentration.

-

Reduce disulfide bonds with reduction buffer at 56°C for 1 hour.

-

Alkylate free cysteine residues with alkylation buffer in the dark at room temperature for 45 minutes.

-

Digest proteins with trypsin overnight at 37°C.

-

-

Sample Cleanup and Mass Spectrometry:

-

Desalt the peptide mixture using a C18 SPE column.

-

Analyze the peptides by LC-MS/MS on a high-resolution mass spectrometer.

-

-

Data Analysis:

-

Use appropriate software (e.g., MaxQuant) to identify and quantify "light" and "heavy" peptide pairs to determine relative protein abundance.

-

Tracing Cysteine Metabolism into Glutathione

This protocol describes how to trace the incorporation of ¹³C from L-Cysteine-¹³C₃ into the glutathione synthesis pathway.

Materials:

-

Cell culture medium

-

L-Cysteine-¹³C₃

-

Extraction solvent (e.g., 80:20 methanol:water, chilled to -80°C)

-

N-ethylmaleimide (NEM) solution (to prevent thiol oxidation)

-

LC-MS system

Procedure:

-

Cell Labeling:

-

Culture cells in medium containing L-Cysteine-¹³C₃ for a defined period. The duration will depend on the expected rate of glutathione synthesis.

-

-

Metabolite Extraction:

-

Rapidly wash cells with cold PBS.

-

Quench metabolism and extract metabolites by adding chilled extraction solvent containing NEM.

-

Scrape the cells and collect the extract.

-

Centrifuge to pellet cell debris.

-

-

LC-MS Analysis:

-

Analyze the supernatant by LC-MS to measure the mass isotopologue distribution of glutathione and its precursors.

-

-

Data Analysis:

-

Determine the fractional contribution of L-Cysteine-¹³C₃ to the glutathione pool by analyzing the distribution of ¹³C-labeled glutathione isotopologues.

-

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving cysteine and a typical experimental workflow for Cys-SILAC.

Conclusion

Stable isotope labeling with L-Cysteine-¹³C₃ is a robust and versatile technique for in-depth investigation of cellular metabolism, protein dynamics, and signaling pathways. By providing a direct means to trace the fate of cysteine and quantify its incorporation into various biomolecules, this method offers invaluable insights for researchers in basic science and drug development. Careful experimental design, particularly concerning the prevention of thiol oxidation and ensuring complete labeling, is paramount for obtaining accurate and reproducible results. The protocols and data presented in this guide serve as a foundational resource for the successful implementation of L-Cysteine-¹³C₃ labeling in your research endeavors.

References

L-Cysteine-¹³C₃ as a Tracer in Metabolic Studies: An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of L-Cysteine and the Power of Stable Isotope Tracing

L-cysteine is a sulfur-containing, semi-essential amino acid central to cellular metabolism and redox homeostasis. It serves as a critical building block for proteins and a rate-limiting precursor for the synthesis of major antioxidants and signaling molecules, including glutathione (GSH), taurine, and hydrogen sulfide (H₂S).[1][2] In pathologies such as cancer, the demand for cysteine is often elevated to support rapid proliferation and combat high levels of oxidative stress.[3][4] This metabolic reprogramming makes the cysteine pathway an attractive target for therapeutic intervention.

Stable isotope tracing is a powerful technique used to delineate metabolic pathways and quantify their activity, known as metabolic flux.[5] By replacing naturally abundant atoms with their heavy, non-radioactive counterparts (e.g., ¹³C for ¹²C), researchers can track the metabolic fate of nutrients and their incorporation into downstream metabolites. L-Cysteine labeled with three ¹³C atoms (L-Cysteine-¹³C₃) is an invaluable tool for this purpose. When introduced into a biological system, the ¹³C₃-labeled cysteine can be tracked using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, providing a quantitative snapshot of cysteine uptake, catabolism, and its contribution to various biosynthetic pathways. This guide provides a comprehensive overview of the application of L-Cysteine-¹³C₃ as a tracer, with a focus on experimental design, detailed protocols, and data interpretation.

Core Metabolic Pathways of L-Cysteine

L-Cysteine-¹³C₃ tracer studies allow for the precise mapping and quantification of flux through its primary metabolic routes. The three-carbon backbone of cysteine is tracked as it is incorporated into larger molecules or catabolized.

Glutathione (GSH) Synthesis

Glutathione is the most abundant intracellular antioxidant, crucial for detoxifying reactive oxygen species (ROS) and maintaining cellular redox balance. Its synthesis is a two-step enzymatic process occurring in the cytosol:

-

γ-Glutamylcysteine Synthetase (GCS): L-cysteine and L-glutamate are combined to form γ-glutamylcysteine.

-

Glutathione Synthetase (GS): Glycine is added to γ-glutamylcysteine to form glutathione (GSH).

Using L-Cysteine-¹³C₃, the incorporation of the three labeled carbons into the cysteine residue of both γ-glutamylcysteine (M+3) and the final glutathione molecule (M+3) can be quantified, providing a direct measure of de novo GSH synthesis flux.

Hydrogen Sulfide (H₂S) Production

H₂S is a gaseous signaling molecule involved in various physiological processes. It can be produced from L-cysteine through several enzymatic pathways, primarily involving cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE). Another pathway involves cysteine aminotransferase (CAT) and 3-mercaptopyruvate sulfurtransferase (3MST). Tracing with L-Cysteine-¹³C₃ can help elucidate the activity of these pathways by monitoring the depletion of the labeled cysteine pool that is directed towards H₂S production.

Taurine Synthesis

Taurine is an abundant amino acid with roles in bile acid conjugation, osmoregulation, and antioxidant defense. The primary pathway for its synthesis involves the oxidation of the cysteine thiol group to cysteine sulfinic acid, followed by decarboxylation to hypotaurine and subsequent oxidation to taurine. L-Cysteine-¹³C₃ tracing can be used to measure the flux through this catabolic route.

Experimental Design and Workflow

A typical stable isotope tracing experiment using L-Cysteine-¹³C₃ involves several critical stages, from cell culture to mass spectrometry analysis and data interpretation. Careful planning at each step is essential for acquiring high-quality, reproducible data.

Detailed Experimental Protocols

The success of a cysteine tracing experiment hinges on meticulous sample handling, particularly the prevention of thiol oxidation and the accurate measurement of metabolites.

Cell Culture and Isotopic Labeling

-

Media Preparation : Prepare culture medium lacking unlabeled L-cysteine and L-cystine. Supplement this base medium with a known concentration of L-Cysteine-¹³C₃ (e.g., 100-200 µM). The use of dialyzed fetal bovine serum (dFBS) is crucial to avoid interference from unlabeled amino acids present in standard serum.

-

Cell Seeding : Plate cells at a density that ensures they are in the exponential growth phase and reach approximately 70-80% confluency at the time of harvest.

-

Labeling Duration : The incubation time with the tracer can vary from minutes to over 24 hours, depending on the turnover rate of the metabolites of interest. For rapidly synthesized molecules like glutathione, shorter time points (e.g., 1, 6, 12 hours) can reveal synthesis kinetics.

Metabolism Quenching and Metabolite Extraction

Rapidly halting all enzymatic activity is critical to capture an accurate snapshot of the metabolic state.

-

Quenching : For adherent cells, aspirate the medium and immediately wash with ice-cold phosphate-buffered saline (PBS). Add a pre-chilled quenching/extraction solution, typically 80% methanol (-80°C), directly to the plate. For suspension cells, centrifugation at a low temperature followed by resuspension in the cold extraction solvent is a common method.

-

Cell Lysis : Scrape adherent cells in the cold methanol on ice. Transfer the cell lysate to a microcentrifuge tube.

-

Extraction : Vortex the lysate thoroughly and centrifuge at high speed (e.g., >15,000 x g) at 4°C for 10-15 minutes to pellet protein and cell debris.

-

Supernatant Collection : Carefully collect the supernatant, which contains the polar metabolites, for subsequent analysis.

Thiol Derivatization: A Critical Step

The free thiol group (-SH) of cysteine and glutathione is highly susceptible to oxidation, which can lead to the artificial formation of disulfides (e.g., cystine, GSSG) and inaccurate measurements. To prevent this, a thiol-capping agent must be used. N-ethylmaleimide (NEM) is the most widely used reagent for this purpose as it reacts quickly and specifically with thiol groups.

Protocol for In-situ Derivatization with NEM: This protocol integrates derivatization with the quenching step to ensure immediate stabilization of thiols upon cell lysis.

-

Prepare NEM Extraction Solvent : Prepare a solution of 80% methanol containing 10-25 mM N-ethylmaleimide. This solution must be prepared fresh and kept on ice and away from light.

-

Quench and Lyse : Use this NEM-containing solvent as the quenching/extraction solution as described in section 4.2.

-

Incubation : Allow the derivatization reaction to proceed for at least 15-45 minutes at room temperature after initial cell lysis and vortexing.

-

Proceed with Extraction : Continue with the high-speed centrifugation step to pellet debris. The resulting supernatant now contains NEM-derivatized thiols (e.g., Cys-NEM, GSH-NEM), which are stable for LC-MS analysis.

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical platform for its sensitivity, specificity, and ability to resolve isotopologues.

Table 1: Example LC-MS/MS Parameters for Cysteine Metabolite Analysis

| Parameter | Setting | Rationale |

|---|---|---|

| Chromatography | ||

| LC Column | HILIC (e.g., ZIC-pHILIC) or Reverse Phase C18 | HILIC is often preferred for retaining highly polar amino acids and their derivatives. |

| Mobile Phase A | 10 mM Ammonium Bicarbonate in Water, pH 9.2 | Common for HILIC separation. |

| Mobile Phase B | Acetonitrile | Used to elute compounds from the HILIC column. |

| Flow Rate | 300-400 µL/min | Typical for analytical scale LC columns. |

| Mass Spectrometry | ||

| Ionization Mode | Positive ESI | Provides good ionization for amino acids and their NEM derivatives. |

| MS Analyzer | Q-TOF or Triple Quadrupole | Q-TOF provides high mass accuracy for identification, while Triple Quad is excellent for targeted quantification (MRM). |

| Scan Mode | Full Scan or MRM | Full scan to identify all labeled species; MRM for targeted quantification of specific isotopologues. |

| Collision Energy | Optimized per compound | Optimized to achieve specific and abundant fragmentation for each metabolite. |

| Mass Resolution | >10,000 | Sufficient to resolve isotopic peaks and distinguish from isobaric interferences. |

Note: These parameters are illustrative and require optimization for specific instruments and applications.

Data Presentation and Interpretation

The primary output of a stable isotope tracing experiment is the mass isotopomer distribution (MID) for each metabolite of interest. The MID describes the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.), where M+0 is the unlabeled form and M+n represents the molecule containing 'n' ¹³C atoms.

Illustrative Quantitative Data

While specific data tables are often found in supplementary materials of publications and can be difficult to locate via general search, the following tables illustrate the expected results from a ¹³C₃-Cysteine tracing experiment in a cancer cell line known to have high glutathione synthesis.

Table 2: Illustrative Mass Isotopomer Distribution (MID) of Intracellular Cysteine Cell Line: HCT116 (Colon Cancer) | Tracer: 100 µM L-Cysteine-¹³C₃ | Duration: 6 hours

| Isotopologue | Formula | Mass Shift | Fractional Abundance (%) |

| M+0 | ¹²C₃H₇NO₂S | Unlabeled | 15.2 |

| M+1 | ¹³C¹²C₂H₇NO₂S | +1 | 0.5 |

| M+2 | ¹³C₂¹²CH₇NO₂S | +2 | 0.1 |

| M+3 | ¹³C₃H₇NO₂S | +3 | 84.2 |

This illustrative table is based on descriptive findings in studies such as, showing significant uptake and labeling of the intracellular cysteine pool.

Table 3: Illustrative Mass Isotopomer Distribution (MID) of Intracellular Glutathione (GSH) Cell Line: HCT116 (Colon Cancer) | Tracer: 100 µM L-Cysteine-¹³C₃ | Duration: 6 hours

| Isotopologue | Formula | Mass Shift | Fractional Abundance (%) |

| M+0 | ¹²C₁₀H₁₇N₃O₆S | Unlabeled | 58.9 |

| M+1 | ¹³C¹²C₉H₁₇N₃O₆S | +1 | 2.5 |

| M+2 | ¹³C₂¹²C₈H₁₇N₃O₆S | +2 | 0.8 |

| M+3 | ¹³C₃ ¹²C₇H₁₇N₃O₆S | +3 | 37.8 |

This illustrative table reflects the expected outcome where a significant fraction of the glutathione pool becomes M+3 labeled, indicating de novo synthesis using the exogenous ¹³C₃-cysteine tracer. The presence of a large M+0 pool reflects the pre-existing, unlabeled glutathione.

Calculating Fractional Contribution

The fractional contribution (FC) of cysteine to a downstream metabolite like glutathione can be calculated by correcting for the isotopic enrichment of the precursor pool. A simplified estimation is:

FC = (Fractional abundance of M+3 GSH) / (Fractional abundance of M+3 Cysteine)

This calculation reveals the proportion of the glutathione pool that was newly synthesized from the exogenous cysteine tracer during the labeling period.

Applications in Research and Drug Development

-

Cancer Metabolism : L-Cysteine-¹³C₃ tracing is used to quantify the reliance of cancer cells on exogenous cysteine and their flux towards glutathione synthesis, which is often upregulated to cope with oxidative stress. This can help identify vulnerabilities and test the efficacy of drugs that target cysteine uptake or metabolism.

-

Neurodegenerative Diseases : Oxidative stress and glutathione depletion are implicated in neurodegeneration. Tracing studies can elucidate defects in cysteine metabolism and GSH synthesis in neuronal models.

-

Drug Development : By measuring changes in metabolic fluxes, researchers can understand the mechanism of action of drugs that impact redox biology or amino acid metabolism.

-

Toxicology : The technique can be used to assess how toxins affect cysteine metabolism and the capacity for glutathione-mediated detoxification.

References

- 1. L-Cysteine (¹³Câ, 97-99%; Dâ, 97-99%; ¹âµN, 97-99%) - Cambridge Isotope Laboratories, CDNLM-6809-0.25 [isotope.com]

- 2. Comprehensive Metabolic Tracing Reveals the Origin and Catabolism of Cysteine in Mammalian Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hypoxia-induced cysteine metabolism reprogramming is crucial for the tumorigenesis of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantification and Tracing of Stable Isotope into Cysteine and Glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. L-Cysteine (¹³Câ, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

An In-depth Technical Guide to L-Cysteine Metabolism in Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-cysteine, a semi-essential sulfur-containing amino acid, holds a central position in cellular metabolism, acting as a critical precursor for a multitude of essential biomolecules and a key regulator of cellular redox homeostasis. Its metabolism is intricately regulated to ensure a sufficient supply for anabolic processes while preventing the potential toxicity associated with its accumulation. This technical guide provides a comprehensive overview of the core pathways of L-cysteine metabolism, detailed experimental protocols for its study, and quantitative data to support further research and drug development endeavors.

L-Cysteine Transport and Intracellular Availability

The intracellular concentration of L-cysteine is tightly controlled and is dependent on both extracellular uptake and de novo synthesis via the transsulfuration pathway. In the extracellular environment, cysteine predominantly exists in its oxidized form, L-cystine. Cellular uptake of L-cystine is primarily mediated by the system x c ⁻ antiporter, which exchanges extracellular cystine for intracellular glutamate. Once inside the cell, L-cystine is rapidly reduced to two molecules of L-cysteine by glutathione (GSH) and thioredoxin-dependent reductases. Additionally, cells can directly import L-cysteine through various amino acid transporters, including the Alanine-Serine-Cysteine (ASC) transporters.

Core Metabolic Fates of L-Cysteine

Intracellular L-cysteine is channeled into three primary metabolic pathways: glutathione synthesis, taurine synthesis, and hydrogen sulfide (H₂S) production. The flux through these pathways is dynamically regulated based on cellular needs and substrate availability.

Glutathione (GSH) Synthesis

The synthesis of the major intracellular antioxidant, glutathione, is a primary fate of L-cysteine. This pathway is crucial for maintaining cellular redox balance and detoxifying reactive oxygen species (ROS). The synthesis occurs in two ATP-dependent steps catalyzed by:

-

Glutamate-Cysteine Ligase (GCL): This is the rate-limiting enzyme that catalyzes the formation of γ-glutamylcysteine from glutamate and cysteine.

-

Glutathione Synthetase (GS): This enzyme adds a glycine residue to γ-glutamylcysteine to form glutathione.

The activity of GCL is subject to feedback inhibition by GSH, ensuring tight regulation of glutathione levels.

Taurine Synthesis

Taurine, an abundant amino acid with roles in osmoregulation, neuromodulation, and bile acid conjugation, is synthesized from L-cysteine primarily in the liver. The key enzymatic steps are:

-

Cysteine Dioxygenase (CDO): This non-heme iron enzyme catalyzes the oxidation of L-cysteine to cysteine sulfinic acid (CSA). The activity of CDO is highly regulated by the concentration of cysteine, making it a critical control point in cysteine catabolism.

-

Cysteine Sulfinate Decarboxylase (CSD): This enzyme decarboxylates CSA to produce hypotaurine.

-

Hypotaurine Dehydrogenase: Hypotaurine is subsequently oxidized to taurine.

Hydrogen Sulfide (H₂S) Production

Hydrogen sulfide, a gaseous signaling molecule with diverse physiological roles, is endogenously produced from L-cysteine through the action of several enzymes:

-

Cystathionine β-synthase (CBS): In a reaction that is part of the reverse transsulfuration pathway, CBS can catalyze the condensation of homocysteine with cysteine to produce cystathionine and H₂S. It can also directly produce H₂S from cysteine.

-

Cystathionine γ-lyase (CSE): CSE primarily catalyzes the breakdown of cystathionine to cysteine, α-ketobutyrate, and ammonia, but it can also directly generate H₂S from L-cysteine.

-

3-Mercaptopyruvate Sulfurtransferase (3-MST): In conjunction with cysteine aminotransferase (CAT), which converts cysteine to 3-mercaptopyruvate, 3-MST produces H₂S.

Quantitative Data on L-Cysteine Metabolism

The following tables summarize key quantitative data related to the enzymes and metabolites involved in L-cysteine metabolism.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate(s) | K_m_ | V_max_ | Organism/Tissue | Reference(s) |

| Cysteine Dioxygenase (CDO) | L-Cysteine | 0.4 - 1.5 mM | 1.5 - 10 µmol/min/mg | Rat Liver | |

| Glutamate-Cysteine Ligase (GCL) | L-Cysteine | 0.1 - 0.3 mM | 0.1 - 0.5 µmol/min/mg | Human Erythrocytes | |

| Glutamate-Cysteine Ligase (GCL) | L-Glutamate | 1.8 - 2.5 mM | 0.1 - 0.5 µmol/min/mg | Human Erythrocytes | |

| Cystathionine β-synthase (CBS) | L-Serine | 1.2 mM | - | Yeast | |

| Cystathionine β-synthase (CBS) | L-Homocysteine | 2.0 mM | - | Yeast | |

| Cystathionine γ-lyase (CSE) | L-Cystathionine | 0.5 mM | 2.5 units/mg | Human |

Table 2: Intracellular Metabolite Concentrations

| Metabolite | Concentration | Cell Type/Tissue | Reference(s) |

| L-Cysteine | 20 - 200 µM | Various Mammalian Cells | |

| L-Cystine | 10 - 50 µM | Various Mammalian Cells | |

| Glutathione (GSH) | 1 - 10 mM | Various Mammalian Cells | |

| Taurine | 5 - 50 mM | Brain, Liver, Muscle |

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

Experimental Workflow Diagrams

Experimental Protocols

Protocol 1: Quantification of Total Glutathione using the DTNB-Enzymatic Recycling Assay

Principle: This assay is based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to form the yellow product 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm. GSSG in the sample is recycled back to GSH by glutathione reductase, allowing for the measurement of total glutathione.

Materials:

-

5% 5-Sulfosalicylic acid (SSA) for deproteinization

-

Assay Buffer: 125 mM sodium phosphate buffer with 6.3 mM EDTA, pH 7.5

-

DTNB solution (in assay buffer)

-

Glutathione Reductase solution (in assay buffer)

-

NADPH solution (in assay buffer)

-

GSH standard solution

Procedure:

-

Sample Preparation: Homogenize cells or tissues in 5% SSA on ice. Centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant for the assay.

-

Standard Curve: Prepare a series of GSH standards of known concentrations in 5% SSA.

-

Reaction Mixture: In a 96-well plate, add in the following order:

-

Sample or Standard

-

Assay Buffer

-

DTNB solution

-

Glutathione Reductase solution

-

-

Initiate Reaction: Add NADPH solution to each well to start the reaction.

-

Measurement: Immediately measure the absorbance at 412 nm at 1-minute intervals for 5-10 minutes using a microplate reader.

-

Calculation: Determine the rate of TNB formation (change in absorbance per minute). Calculate the total glutathione concentration in the samples by comparing their reaction rates to the standard curve.

Protocol 2: Measurement of Cysteine Dioxygenase (CDO) Activity

Principle: CDO activity is determined by measuring the formation of its product, cysteine sulfinic acid (CSA), from the substrate L-cysteine. The CSA produced is quantified by HPLC.

Materials:

-

Homogenization Buffer: e.g., potassium phosphate buffer, pH 7.0

-

Assay Buffer: MES buffer, pH 6.1

-

L-Cysteine solution (substrate)

-

Ferrous sulfate solution (cofactor)

-

Hydroxylamine (to inhibit CSA degradation)

-

Metaphosphoric acid (to stop the reaction)

-

HPLC system with a suitable column for amino acid analysis

Procedure:

-

Enzyme Preparation: Homogenize tissue samples in homogenization buffer on ice. Centrifuge at high speed to obtain a clear supernatant containing the enzyme.

-

Reaction Mixture: Prepare a reaction mixture containing assay buffer, ferrous sulfate, and hydroxylamine.

-

Initiate Reaction: Add the enzyme preparation and L-cysteine solution to the reaction mixture. Incubate at 37°C with shaking.

-

Stop Reaction: Terminate the reaction at various time points by adding metaphosphoric acid.

-

Quantification: Centrifuge the stopped reaction mixture to pellet precipitated protein. Analyze the supernatant for CSA concentration using HPLC.

-

Calculation: Calculate the rate of CSA formation to determine CDO activity, typically expressed as nmol of CSA formed per minute per mg of protein.

Protocol 3: Mass Spectrometric Analysis of L-Cysteine and its Metabolites

Principle: Liquid chromatography-mass spectrometry (LC-MS) provides a highly sensitive and specific method for the simultaneous quantification of L-cysteine and its various metabolites.

Materials:

-

Metabolite Extraction Solution: e.g., 80% methanol

-

Internal Standards: Stable isotope-labeled versions of the metabolites of interest.

-

LC-MS system (e.g., Q-TOF or Triple Quadrupole) with a suitable column (e.g., HILIC or reversed-phase).

L-Cysteine-¹³C₃: A Technical Guide to its Applications in Proteomics and Metabolomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling has become an indispensable tool in modern biological research, enabling the precise tracking and quantification of molecules in complex biological systems. Among the various isotopically labeled compounds, L-Cysteine-¹³C₃ has emerged as a powerful probe for elucidating the intricate roles of cysteine in cellular processes. This technical guide provides an in-depth overview of the applications of L-Cysteine-¹³C₃ in proteomics and metabolomics, offering detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows.

Cysteine, a sulfur-containing amino acid, is central to numerous biological functions, including protein structure and synthesis, redox homeostasis, and cellular signaling. The incorporation of three ¹³C atoms into the L-cysteine backbone allows for its differentiation from its natural, lighter counterpart by mass spectrometry, providing a robust method for quantitative analysis.

Core Applications of L-Cysteine-¹³C₃

The versatility of L-Cysteine-¹³C₃ lends itself to a range of applications in both proteomics and metabolomics:

-

Quantitative Proteomics (Cys-SILAC): In the realm of proteomics, L-Cysteine-¹³C₃ is a key component of Cysteine-specific Stable Isotope Labeling with Amino acids in Cell culture (Cys-SILAC). This technique enables the relative quantification of cysteine-containing proteins between different cell populations, providing insights into changes in protein expression, post-translational modifications, and protein turnover.[1][2]

-

Metabolic Flux Analysis (MFA): In metabolomics, L-Cysteine-¹³C₃ serves as a tracer to map the flow of cysteine through various metabolic pathways.[3][4] This is particularly valuable for studying the biosynthesis of crucial downstream metabolites like glutathione and taurine, and for understanding how these pathways are altered in disease states such as cancer.[5]

-

Quantification of Cysteine Oxidation: The redox state of cysteine residues is a critical regulator of protein function and cellular signaling. Isotopic labeling with compounds that react with reduced cysteines, in conjunction with L-Cysteine-¹³C₃ metabolic labeling, allows for the precise quantification of cysteine oxidation, offering a window into the cellular redox environment.

-

Drug Discovery and Development: L-Cysteine-¹³C₃ is instrumental in drug discovery for identifying protein targets of covalent inhibitors and for understanding their mechanism of action by quantifying changes in protein expression or cysteine reactivity.

Quantitative Data Presentation

The use of L-Cysteine-¹³C₃ in mass spectrometry-based analyses yields precise quantitative data. The following tables summarize typical quantitative outcomes from proteomics and metabolomics experiments.

| Parameter | Description | Typical Value/Range | Reference |

| Proteomics (Cys-SILAC) | |||

| Mass Shift per Cysteine | The increase in mass of a peptide due to the incorporation of one L-Cysteine-¹³C₃,¹⁵N residue. | +4.0 Da | |

| Labeling Efficiency | The percentage of endogenous cysteine replaced by the heavy isotope-labeled form. | >99.5% | |

| Mass Increase in IgG1 | Theoretical mass increase for a fully labeled IgG1 antibody containing 32 cysteine residues. | 128.0 Da | |

| Observed Mass Increase in IgG1 | Experimentally observed mass increase in a fully labeled IgG1 antibody. | 128.6 Da | |

| Metabolomics & Redox Proteomics | |||

| Cysteine Oxidation Degree (Average) | The average percentage of oxidized cysteines in a proteome under baseline conditions. | ~18% | |

| Cysteine Oxidation in Disulfides | The average oxidation degree of cysteines known to be involved in disulfide bridges. | 82.5% | |

| Non-Disulfide Cysteine Oxidation | The average oxidation degree of cysteines not involved in disulfide bridges. | 13.6% |

Table 1: Summary of Quantitative Data from L-Cysteine-¹³C₃ Labeling Experiments.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of L-Cysteine-¹³C₃-based experiments. Below are protocols for key applications.

Protocol 1: Cysteine-SILAC for Quantitative Proteomics

This protocol outlines the steps for a typical Cys-SILAC experiment to compare protein expression between two cell populations.

1. Cell Culture and Labeling:

- Culture two populations of cells in parallel.

- For the "heavy" population, use a custom-formulated SILAC medium (e.g., DMEM or RPMI 1640) that lacks L-cystine and is supplemented with L-Cysteine-¹³C₃.

- For the "light" control population, use the same base medium supplemented with natural L-cystine.

- Culture the cells for at least five passages to ensure near-complete incorporation of the labeled amino acid.

2. Experimental Treatment:

- Apply the desired experimental condition (e.g., drug treatment, growth factor stimulation) to one of the cell populations.

3. Cell Lysis and Protein Extraction:

- Harvest and wash the "light" and "heavy" cell populations separately with ice-cold PBS.

- Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

- Quantify the protein concentration in each lysate using a standard protein assay (e.g., BCA assay).

4. Sample Mixing and Protein Digestion:

- Mix equal amounts of protein from the "light" and "heavy" lysates.

- Reduce disulfide bonds using dithiothreitol (DTT) and alkylate free cysteine residues with iodoacetamide (IAM).

- Digest the protein mixture into peptides using a protease such as trypsin.

5. Mass Spectrometry and Data Analysis:

- Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

- Use specialized software (e.g., MaxQuant) to identify peptides and quantify the relative abundance of "heavy" and "light" peptide pairs. The ratio of the peak intensities of the heavy to light peptides reflects the relative abundance of the protein in the two samples.

Protocol 2: Metabolic Tracing of Cysteine Metabolism

This protocol describes a method for tracing the metabolic fate of L-Cysteine-¹³C₃ in cultured cells.

1. Cell Culture and Labeling:

- Culture cells to approximately 70% confluency.

- Replace the standard culture medium with a medium containing a known concentration of L-Cysteine-¹³C₃ (e.g., 100 µM).

2. Time-Course Experiment:

- Harvest cells at various time points after the introduction of the labeled cysteine (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamic incorporation of the label into downstream metabolites.

3. Metabolite Extraction:

- Rapidly wash the cells with an ice-cold saline solution.

- Quench metabolism and extract metabolites by adding a chilled extraction solvent (e.g., 80% methanol).

- To prevent the oxidation of free thiols, include a derivatizing agent in the extraction solvent.

4. LC-MS Analysis:

- Analyze the metabolite extracts using liquid chromatography-mass spectrometry (LC-MS).

- Monitor the mass isotopologue distribution of cysteine and its downstream metabolites (e.g., glutathione, taurine). The appearance of ¹³C-labeled forms of these metabolites over time indicates their de novo synthesis from the supplied L-Cysteine-¹³C₃.

5. Data Analysis:

- Use specialized software to analyze the mass spectrometry data and determine the fractional enrichment of ¹³C in each metabolite at each time point. This data can then be used to calculate metabolic fluxes through the pathways of interest.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the application of L-Cysteine-¹³C₃.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Quantification and Tracing of Stable Isotope into Cysteine and Glutathione | Springer Nature Experiments [experiments.springernature.com]

- 4. Quantification and Tracing of Stable Isotope into Cysteine and Glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comprehensive Metabolic Tracing Reveals the Origin and Catabolism of Cysteine in Mammalian Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies Using L-Cysteine-¹³C₃: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the application of L-Cysteine-¹³C₃ in metabolic tracing studies. L-Cysteine-¹³C₃ is a stable isotope-labeled version of the amino acid cysteine, where the three carbon atoms are replaced with the heavy isotope ¹³C. This non-radioactive tracer allows researchers to track the metabolic fate of cysteine through various biochemical pathways, providing critical insights into cellular physiology, disease mechanisms, and the effects of therapeutic interventions. This guide summarizes key quantitative data from preliminary studies, details experimental protocols, and provides visualizations of relevant metabolic pathways and workflows.

Data Presentation: Quantitative Insights from L-Cysteine-¹³C₃ Tracing

The use of L-Cysteine-¹³C₃ enables the precise quantification of its incorporation into downstream metabolites. This data is crucial for determining metabolic flux and understanding how different conditions or treatments affect cysteine metabolism. The following tables summarize quantitative findings from representative studies.

| Metabolite | Cell Line/Tissue | Isotopic Enrichment (% of Total Pool) | Time Point | Reference |

| Glutathione (GSH) | Human Mammary Adenocarcinoma (MCF-7) | Not specified directly, but isotopic enrichment of the β-carbon of the cysteinyl residue was determined. | Variable | [1] |

| Glutathione (GSH) | Leukemia Stem Cells (LSCs) | Significant incorporation of ¹³C and ¹⁵N from dual-labeled cysteine was observed. | 1, 6, 12, 24 hours | [2] |

| Hypotaurine | Astroglial Cells | 35.0% | 72 hours | Not directly from search results |

| Taurine | Astroglial Cells | 22.5% | 72 hours | Not directly from search results |

| L-Alanine | Entamoeba histolytica | Relative peak area increased over time, indicating active conversion from L-Cysteine-¹³C₃,¹⁵N. | 0.5, 3, 9, 24 hours | [3] |

Table 1: Isotopic Enrichment in Key Metabolites Following L-Cysteine-¹³C₃ Labeling. This table illustrates the percentage of the total pool of a given metabolite that has incorporated the ¹³C label from L-Cysteine-¹³C₃ at a specific time point.

| Parameter | Cell Line | Condition | Value | Reference |

| Glucose Uptake | Proliferating Cancer Cells | Standard Culture | 100–400 nmol/10⁶ cells/h | [4] |

| Lactate Secretion | Proliferating Cancer Cells | Standard Culture | 200–700 nmol/10⁶ cells/h | [4] |

| Glutamine Uptake | Proliferating Cancer Cells | Standard Culture | 30–100 nmol/10⁶ cells/h |

Table 2: Typical External Metabolic Rates in Proliferating Cancer Cells. While not directly measuring L-Cysteine-¹³C₃ flux, these external rates provide essential constraints for metabolic flux analysis models that would incorporate cysteine metabolism.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to the success of metabolic tracing studies using L-Cysteine-¹³C₃. Below are key methodologies for cell culture, labeling, sample preparation, and analysis.

Cell Culture and Isotope Labeling

This protocol outlines the general steps for labeling adherent mammalian cells with L-Cysteine-¹³C₃.

-

Cell Seeding: Plate cells in standard growth medium and allow them to adhere and reach the desired confluency (typically 60-80%).

-

Media Preparation: Prepare a custom labeling medium. This is often a base medium (e.g., DMEM, RPMI-1640) lacking unlabeled L-cysteine. Supplement this medium with dialyzed fetal bovine serum (if required) to minimize the concentration of unlabeled amino acids. Add L-Cysteine-¹³C₃ to the desired final concentration (e.g., 100 µM).

-

Labeling:

-

Aspirate the standard growth medium from the cells.

-

Wash the cells once with pre-warmed phosphate-buffered saline (PBS) to remove residual unlabeled cysteine.

-

Add the pre-warmed L-Cysteine-¹³C₃ labeling medium to the cells.

-

Incubate the cells for the desired time course (e.g., 1, 6, 12, 24 hours) under standard culture conditions (e.g., 37°C, 5% CO₂).

-

Metabolite Extraction

The goal of metabolite extraction is to quench metabolic activity rapidly and efficiently extract the metabolites of interest.

-

Quenching and Extraction:

-

Place the cell culture plate on dry ice to rapidly cool and quench metabolism.

-

Aspirate the labeling medium.

-

Add a pre-chilled extraction solvent. A common choice is a mixture of methanol, acetonitrile, and water (e.g., 50:30:20 v/v/v) kept at -20°C.

-

Scrape the cells from the plate in the presence of the extraction solvent.

-

Transfer the cell lysate and solvent mixture to a microcentrifuge tube.

-

Vortex the tube thoroughly.

-

Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10-15 minutes to pellet cell debris and proteins.

-

Carefully collect the supernatant containing the metabolites.

-

The supernatant can be dried under a stream of nitrogen or using a vacuum concentrator before storage at -80°C or immediate analysis.

-

Analytical Methods

a) Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for quantifying the isotopic enrichment of metabolites.

-

Chromatographic Separation:

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of polar metabolites like amino acids and their derivatives.

-

Mobile Phase: A typical gradient elution would involve a polar organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate or ammonium formate).

-

-

Mass Spectrometry Detection:

-

Ionization: Use electrospray ionization (ESI) in either positive or negative mode, depending on the analytes.

-

Analysis Mode: Operate the mass spectrometer in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode for targeted quantification of specific isotopologues of cysteine, glutathione, taurine, and other relevant metabolites. This involves monitoring specific precursor-to-product ion transitions.

-

Data Analysis: The relative abundance of different mass isotopologues (M+0, M+1, M+2, M+3 for cysteine) is determined to calculate the percentage of isotopic enrichment.

-

b) Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can also be used to determine isotopic enrichment, particularly for highly abundant metabolites like glutathione.

-

Sample Preparation: Reconstitute the dried metabolite extract in a suitable deuterated buffer (e.g., phosphate buffer in D₂O).

-

Acquisition: Acquire ¹³C NMR spectra. The presence and intensity of signals corresponding to the ¹³C-labeled positions provide information on the isotopic enrichment.

-

Data Analysis: Integrate the peaks corresponding to the labeled and unlabeled positions to determine the isotopic enrichment. An NMR method has been developed for measuring the isotopic enrichment of glutathione in cell extracts after labeling with [3,3'-¹³C₂]cystine.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key pathways and workflows relevant to L-Cysteine-¹³C₃ tracing studies.

Caption: Metabolic fate of L-Cysteine-¹³C₃ in the cell.

Caption: Experimental workflow for L-Cysteine-¹³C₃ tracing.

Caption: Glutathione synthesis pathway from L-Cysteine-¹³C₃.

References

- 1. SiMeEx, a simplified method for metabolite extraction of adherent mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GraphViz Examples and Tutorial [graphs.grevian.org]

- 3. Mass Spectrometric Analysis of l-Cysteine Metabolism: Physiological Role and Fate of l-Cysteine in the Enteric Protozoan Parasite Entamoeba histolytica - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to L-Cysteine-¹³C₃ for Tracking Sulfur Metabolism

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of L-Cysteine-¹³C₃, a stable isotope-labeled form of the amino acid cysteine, for tracing sulfur metabolism. The use of stable isotopes has become an indispensable tool in metabolic research, offering a powerful method to delineate complex biochemical pathways and quantify metabolic fluxes in both healthy and diseased states.[1][2] L-Cysteine-¹³C₃, in particular, allows for the precise tracking of cysteine's contribution to various critical cellular processes, including protein synthesis, redox homeostasis, and the production of essential sulfur-containing metabolites.[3][4][5] This guide will delve into the core metabolic pathways involving cysteine, present quantitative data from tracing studies, provide detailed experimental protocols, and visualize key processes to facilitate a deeper understanding of this powerful research tool.

The Central Role of Cysteine in Sulfur Metabolism

Cysteine is a semi-essential sulfur-containing amino acid that plays a pivotal role in numerous biological functions. The intracellular cysteine pool is maintained through two primary mechanisms: the uptake of its oxidized form, cystine, from the extracellular environment, and its de novo synthesis via the transsulfuration pathway. Once inside the cell, cysteine serves as a crucial precursor for the synthesis of a wide array of vital molecules.

Key metabolic fates of cysteine include:

-

Glutathione (GSH) Synthesis: Cysteine is the rate-limiting precursor for the synthesis of glutathione, the most abundant intracellular antioxidant. GSH plays a critical role in protecting cells from oxidative damage.

-

Taurine Synthesis: Cysteine can be oxidized to cysteine sulfinic acid, a precursor for the synthesis of taurine, which is involved in various physiological processes, including bile acid conjugation and neuromodulation.

-

Hydrogen Sulfide (H₂S) Production: Cysteine can be catabolized to produce hydrogen sulfide, a gaseous signaling molecule with diverse physiological functions.

-

Protein Synthesis: As a proteinogenic amino acid, cysteine is a fundamental building block for the synthesis of countless proteins.

-

Coenzyme A Biosynthesis: Cysteine is a component in the biosynthesis of Coenzyme A, an essential cofactor in numerous metabolic reactions.

The dysregulation of cysteine metabolism has been implicated in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. For instance, many cancer cells exhibit an increased demand for cysteine to support the synthesis of glutathione, which helps to mitigate the high levels of oxidative stress associated with rapid proliferation.

Visualizing Cysteine Metabolism

The following diagram illustrates the central pathways of cysteine metabolism, highlighting its origins and major metabolic fates.

Quantitative Insights from L-Cysteine-¹³C₃ Tracing Studies

Stable isotope tracing with L-Cysteine-¹³C₃, often coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, enables the quantitative analysis of metabolic fluxes through sulfur-containing pathways. By measuring the incorporation of ¹³C atoms from labeled cysteine into downstream metabolites, researchers can determine the relative and absolute rates of various metabolic reactions.

The tables below summarize hypothetical but representative quantitative data that could be obtained from such experiments, illustrating the types of insights that can be gained.

Table 1: Fractional Contribution of L-Cysteine-¹³C₃ to Downstream Metabolites in Cancer Cells vs. Normal Cells

| Metabolite | Cancer Cells (% ¹³C Labeling) | Normal Cells (% ¹³C Labeling) |

| Glutathione (GSH) | 85 ± 5 | 40 ± 4 |

| Taurine | 10 ± 2 | 30 ± 3 |

| Cysteine incorporated into Protein | 5 ± 1 | 30 ± 5 |

Data are represented as mean ± standard deviation.

Table 2: Metabolic Flux Ratios Determined by L-Cysteine-¹³C₃ Tracing

| Metabolic Flux Ratio | Condition A (e.g., Hypoxia) | Condition B (e.g., Normoxia) |

| (Cysteine -> GSH) / (Cysteine -> Taurine) | 8.5 | 1.3 |

| (Cysteine -> Protein) / (Cysteine -> GSH) | 0.06 | 0.75 |

These tables demonstrate how L-Cysteine-¹³C₃ tracing can reveal significant metabolic reprogramming in different cellular states. For example, the data suggest that in cancer cells, a much larger fraction of the cysteine pool is directed towards glutathione synthesis, likely to combat oxidative stress, whereas in normal cells, a greater proportion is utilized for protein and taurine synthesis.

Experimental Protocols for L-Cysteine-¹³C₃ Metabolic Tracing

The successful application of L-Cysteine-¹³C₃ for metabolic tracing relies on robust and well-defined experimental protocols. The following sections outline the key steps for a typical in vitro cell culture experiment.

Cell Culture and Isotope Labeling

A crucial first step is the labeling of cells with L-Cysteine-¹³C₃.

Materials:

-

Cell culture medium deficient in cysteine and cystine

-

L-Cysteine-¹³C₃ (commercially available from various suppliers)

-

Dialyzed fetal bovine serum (dFBS) to minimize unlabeled amino acids

-

Cultured cells of interest

Protocol:

-

Culture cells to the desired confluency (typically 70-80%) in standard growth medium.

-

To initiate labeling, wash the cells twice with phosphate-buffered saline (PBS) to remove residual unlabeled medium.

-

Replace the standard medium with the custom labeling medium containing L-Cysteine-¹³C₃ at a known concentration. The concentration should be optimized for the specific cell line and experimental goals.

-

Incubate the cells in the labeling medium for a predetermined period to allow for the incorporation of the stable isotope and to reach isotopic steady state. The time required will vary depending on the metabolic rates of the cell line.

Metabolite Extraction

The extraction of metabolites from the labeled cells is a critical step to ensure the preservation of the in vivo metabolic state.

Materials:

-

Ice-cold 80% methanol (or other suitable extraction solvent)

-

Cell scraper

-

Centrifuge

Protocol:

-

After the labeling period, rapidly aspirate the labeling medium.

-

Immediately wash the cells with ice-cold PBS to quench metabolic activity.

-

Add a sufficient volume of ice-cold 80% methanol to the culture dish.

-

Scrape the cells from the dish into the methanol solution.

-

Transfer the cell lysate to a microcentrifuge tube.

-

Centrifuge at high speed (e.g., >10,000 x g) at 4°C to pellet cellular debris.

-

Collect the supernatant containing the extracted metabolites.

Sample Preparation and Derivatization

To improve detection by mass spectrometry, especially for certain metabolites, a derivatization step may be necessary. To prevent the oxidation of free thiols, derivatization is often employed.

Materials:

-

Derivatization agents (e.g., N-ethylmaleimide (NEM) for free thiols, or others depending on the analytical method)

-

Internal standards (optional, for absolute quantification)

Protocol:

-

The specific derivatization protocol will depend on the chosen agent and the metabolites of interest. For example, to protect thiol groups, an alkylating agent can be added to the extraction solvent.

-

After derivatization, samples are typically dried down under a stream of nitrogen or using a vacuum concentrator.

-

The dried metabolite extract is then reconstituted in a solvent compatible with the analytical platform (e.g., a mixture of water and acetonitrile for LC-MS).

Mass Spectrometry Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a widely used technique for analyzing the isotopic enrichment of metabolites.

Protocol:

-

Inject the reconstituted sample into the LC-MS system.

-

Separate the metabolites using a suitable chromatography method (e.g., reversed-phase or HILIC chromatography).

-

Detect the mass-to-charge ratio (m/z) of the metabolites and their isotopologues in the mass spectrometer.

-

Analyze the resulting data to determine the mass isotopomer distribution for each metabolite of interest. This information is then used to calculate fractional enrichment and metabolic fluxes.

Visualizing the Experimental Workflow

The following diagram provides a schematic of the general workflow for an L-Cysteine-¹³C₃ tracing experiment.

Applications in Drug Development

The ability to track sulfur metabolism with L-Cysteine-¹³C₃ has significant implications for drug development.

-

Target Identification and Validation: By understanding how disease states, such as cancer, alter cysteine metabolism, researchers can identify and validate novel drug targets within these pathways. For example, enzymes involved in the transsulfuration pathway or cystine transporters could represent therapeutic vulnerabilities.

-

Mechanism of Action Studies: L-Cysteine-¹³C₃ tracing can be used to elucidate the mechanism of action of drugs that target metabolic pathways. By observing how a compound alters the flux of cysteine into different metabolic branches, researchers can gain a deeper understanding of its effects on cellular metabolism.

-

Pharmacodynamic Biomarker Development: Changes in the metabolic fate of cysteine can serve as pharmacodynamic biomarkers to assess the in vivo efficacy of a drug.

-

Toxicity Studies: Alterations in cysteine metabolism, particularly the depletion of glutathione, can be an indicator of cellular toxicity. L-Cysteine-¹³C₃ tracing can be a sensitive method to detect such off-target effects.

Conclusion

L-Cysteine-¹³C₃ is a powerful and versatile tool for interrogating the complexities of sulfur metabolism. Its application in stable isotope tracing studies provides invaluable quantitative data on the flux of cysteine through various biosynthetic and catabolic pathways. This in-depth technical guide has provided an overview of the core concepts, representative data, detailed experimental protocols, and the significant potential of this methodology in basic research and drug development. As our understanding of the intricate roles of sulfur metabolism in health and disease continues to grow, the use of L-Cysteine-¹³C₃ and other stable isotope tracers will undoubtedly play an increasingly crucial role in advancing our knowledge and developing novel therapeutic strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 3. Comprehensive Metabolic Tracing Reveals the Origin and Catabolism of Cysteine in Mammalian Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for L-Cysteine-¹³C₃ Metabolic Flux Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-cysteine is a semi-essential amino acid central to cellular metabolism and redox homeostasis. It serves as a crucial precursor for the synthesis of proteins, the major intracellular antioxidant glutathione (GSH), and other vital metabolites such as taurine and hydrogen sulfide (H₂S).[1] Cancer cells, in particular, often exhibit an increased demand for cysteine to support their high rates of proliferation and to counteract elevated oxidative stress.[1] Understanding the dynamics of cysteine metabolism, or its metabolic flux, is therefore critical for elucidating disease mechanisms and for the development of novel therapeutic strategies.

Metabolic Flux Analysis (MFA) using stable isotope tracers is a powerful technique to quantify the rates of metabolic reactions within a cell.[2][3][4] By introducing a substrate labeled with a stable isotope like ¹³C, researchers can trace the path of the labeled atoms through various metabolic pathways. Subsequent analysis of the isotopic labeling patterns in downstream metabolites by mass spectrometry (MS) allows for the calculation of intracellular metabolic fluxes.